5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine
Overview
Description
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde is an isophthalaldehyde that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin). With two aldehyde groups, it can crosslink with amines for producing COFs with imine linkages .
Synthesis Analysis
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives. It is acquired through two substitution reactions .Chemical Reactions Analysis
The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C. It should be stored at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystallographic Analysis : The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-dioxine and its derivatives have been synthesized and structurally analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds, being boric acid ester intermediates with benzene rings, were synthesized through multi-step substitution reactions. Their molecular structures were further validated and analyzed using density functional theory (DFT), which showed consistency with the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Molecular Structure and DFT Studies : Further studies involve the characterization of derivatives of this compound, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. These studies provide insights into their molecular structure and physicochemical properties. Similar to the above, DFT calculations have been utilized to predict and confirm the molecular structure, aligning well with X-ray diffraction results (Liao et al., 2022).
Applications in Organic Synthesis
Pd-Catalyzed Borylation : Research shows the utility of this compound in the Pd-catalyzed borylation of aryl bromides. This method is effective, especially in the borylation of aryl bromides bearing sulfonyl groups, offering a pathway for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).
Use in Synthesis of Semiconductor Polymers : This compound has also been used in the synthesis of high-performance semiconducting polymers. For instance, it has been used as a precursor in the synthesis of donor–acceptor copolymers based on naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole (Kawashima et al., 2013).
Chemical Reactivity and Stability
- Study of Hydrolysis Products : The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline, related to the requested compound, has been studied for its hydrolysis behavior. Interestingly, the expected product, quinolin-8-yl boronic acid, was not observed. Instead, different hydrolysis products like the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride were formed, depending on the conditions. This research raises questions about the stability and reactivity of similar compounds (Son et al., 2015).
Safety and Hazards
The safety data sheet for 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. This is a relatively new compound and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a boronate functional group, which is often involved in forming covalent bonds with target proteins .
Biochemical Pathways
Compounds containing a boronate group are often involved in various biochemical reactions, such as borylation and hydroboration . These reactions can affect a wide range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
The compound’s boronate group may influence its bioavailability, as boronate groups can enhance the solubility of compounds, potentially improving their absorption .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cells at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
As our understanding of this compound grows, it may open up new possibilities for its use in various applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUXXLGCBJLNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046811-97-5 | |
Record name | 2-(5,6-dihydro-1,4-dioxin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.